molecular formula C9H7NOS B1356879 4-Phenyloxazole-2-thiol CAS No. 17371-97-0

4-Phenyloxazole-2-thiol

Cat. No. B1356879
CAS RN: 17371-97-0
M. Wt: 177.22 g/mol
InChI Key: ADWVAVYROMEPCK-UHFFFAOYSA-N
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Description

4-Phenyloxazole-2-thiol is an organic compound with the molecular formula C9H7NOS . It has a molecular weight of 177.22 g/mol .


Synthesis Analysis

The synthesis of 4-Phenyloxazole-2-thiol involves the use of raw materials such as Potassium cyanate and 2-HYDROXYACETOPHENONE . It’s also noted that many novel thiazole derivatives were designed and synthesized using 4-phenylthiazol-2-amine .


Molecular Structure Analysis

The molecular structure of 4-Phenyloxazole-2-thiol is represented by the formula C9H7NOS . More detailed structural information would require specific spectroscopic analyses.


Physical And Chemical Properties Analysis

The predicted boiling point of 4-Phenyloxazole-2-thiol is 281.6±43.0 °C and its predicted density is 1.33±0.1 g/cm3 . Its pKa is predicted to be 8.63±0.40 .

Scientific Research Applications

1. Biological Activity and Pharmacological Potential

4-Phenyloxazole-2-thiol derivatives, specifically those related to 4-R-amino-4H-1,2,4-triazole-3-thiols, have been explored for their broad spectrum of biological activities. These include antiviral, anti-inflammatory, antimicrobial, antioxidant, and anticancer properties, with an emphasis on low toxicity. Such compounds are thus significant in the targeted search for biologically active substances (Aksyonova-Seliuk et al., 2018).

2. Corrosion Inhibition Properties

The use of 4-Phenyloxazole-2-thiol derivatives, particularly fatty acid triazoles, as corrosion inhibitors for metals like mild steel in various acidic environments has been extensively studied. These compounds exhibit high inhibition efficiency, suggesting their potential in industrial applications to protect metals from corrosion (Quraishi & Jamal, 2002).

3. Electrochemical Behavior

Electrochemical studies have been conducted on derivatives of 4-Phenyloxazole-2-thiol, providing insights into their redox behavior and electrooxidation processes. These findings are crucial for understanding the applications of these compounds in electrochemistry and related fields (Fotouhi, Hajilari, & Heravi, 2002).

4. Organic Synthesis and Chemical Properties

The synthesis and study of various derivatives of 4-Phenyloxazole-2-thiol have been a significant area of research in organic chemistry. These studies not only provide insights into the chemical properties of these compounds but also open avenues for their application in the development of new materials (Khilkovets, 2021).

5. Antimicrobial Activities

Several derivatives of 4-Phenyloxazole-2-thiol have been synthesized and evaluated for their antimicrobial activities. These studies are crucial in the search for new antimicrobial agents, especially in the context of increasing antibiotic resistance (Almajan et al., 2010).

6. Electrochemical Applications in Renewable Energy

Complexes involving 4-Phenyloxazole-2-thiol derivatives have been investigated for their potential in electrochemical applications, particularly in oxygen reduction reactions. This research is vital for developing more efficient fuel cells and metal-air batteries (Bharty et al., 2019).

Safety And Hazards

The safety data sheet for 4-Phenyloxazole-2-thiol indicates several hazard statements including H312-H318-H332-H302-H315-H335 . These codes correspond to specific hazards associated with the compound, such as skin irritation, serious eye damage, and respiratory irritation .

properties

IUPAC Name

4-phenyl-3H-1,3-oxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c12-9-10-8(6-11-9)7-4-2-1-3-5-7/h1-6H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWVAVYROMEPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593425
Record name 4-Phenyl-1,3-oxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyloxazole-2-thiol

CAS RN

17371-97-0
Record name 4-Phenyl-1,3-oxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-1,3-oxazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AL Moure, G Narula, F Sorrentino… - Journal of Medicinal …, 2020 - ACS Publications
… By use of the general procedure described above, the reaction of 4-phenyloxazole-2-thiol (150 mg, 0.68 mmol) with 3-chloro-1-(pyrrolidin-1-yl)propan-1-one (146 mg, 0.81 mmol) …
Number of citations: 11 pubs.acs.org

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